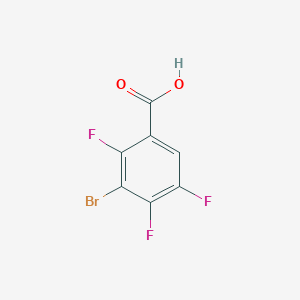

3-Bromo-2,4,5-trifluorobenzoic acid

Descripción general

Descripción

3-Bromo-2,4,5-trifluorobenzoic acid is an organic compound with the molecular formula C7H2BrF3O2 and a molecular weight of 254.99 g/mol . It is characterized by the presence of a bromine atom and three fluorine atoms attached to a benzoic acid core. This compound is a white crystalline solid with a melting point of 122-123°C and a boiling point of approximately 285.9°C . It is soluble in common organic solvents such as ethanol, dichloromethane, and chloroform .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3-Bromo-2,4,5-trifluorobenzoic acid can be synthesized through the bromination of 2,4,5-trifluorobenzoic acid . The reaction typically involves the use of bromine in the presence of a suitable solvent such as dichloromethane. The reaction is carried out at low temperatures to control the reactivity of bromine and to ensure selective bromination at the desired position on the aromatic ring .

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems allows for precise control over reaction conditions, including temperature, pressure, and reactant concentrations .

Análisis De Reacciones Químicas

Types of Reactions: 3-Bromo-2,4,5-trifluorobenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions:

Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reaction is typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids or esters as coupling partners.

Major Products:

Aplicaciones Científicas De Investigación

Synthetic Chemistry

1.1 Role as a Reagent

3-Bromo-2,4,5-trifluorobenzoic acid is utilized as a key intermediate in the synthesis of various organic compounds. Its bromine and trifluoromethyl groups make it a valuable reagent for introducing functional groups into aromatic systems. For instance, it has been used to synthesize 8-bromoquinolonecarboxylic acids through nucleophilic substitution reactions .

1.2 Conversion to Other Compounds

The compound can be converted into other heterocyclic compounds, specifically quinolones and their derivatives. This conversion is critical in developing pharmaceuticals with biological activity against various pathogens .

Pharmaceutical Applications

2.1 Antimicrobial Agents

Research indicates that derivatives of this compound exhibit antimicrobial properties. The synthesis of quinolone derivatives has shown efficacy against bacterial strains, making them potential candidates for new antibiotic formulations .

2.2 Anti-inflammatory Drugs

Some derivatives of this compound have been investigated for their anti-inflammatory properties. The presence of the trifluoromethyl group enhances the lipophilicity of the compounds, which may improve their bioavailability and therapeutic efficacy .

Agrochemical Applications

3.1 Herbicides and Pesticides

The compound's ability to modify biological pathways makes it suitable for developing herbicides and pesticides. Its derivatives have been tested for effectiveness against specific plant pathogens and pests, contributing to agricultural productivity .

Case Studies

| Study | Findings | Applications |

|---|---|---|

| Synthesis of Quinoline Derivatives | Reported successful synthesis using this compound as a starting material | Pharmaceutical development |

| Antimicrobial Activity Assessment | Demonstrated activity against Gram-positive bacteria | Potential antibiotic development |

| Herbicide Efficacy Trials | Showed effectiveness in controlling weed growth in crops | Agricultural applications |

Market Insights

The global market for this compound is expanding due to its increasing applications in healthcare and agriculture. The compound's unique chemical properties are driving research into new formulations that can enhance its effectiveness in various applications .

Mecanismo De Acción

The mechanism of action of 3-Bromo-2,4,5-trifluorobenzoic acid depends on its specific application. In the context of Suzuki-Miyaura coupling reactions, the compound acts as an electrophilic partner that undergoes oxidative addition with palladium catalysts, followed by transmetalation with boronic acids, and finally reductive elimination to form the desired biaryl product . The molecular targets and pathways involved in its biological applications are determined by the specific structure and function of the synthesized compounds .

Comparación Con Compuestos Similares

2,4,5-Trifluorobenzoic acid: Lacks the bromine atom, making it less reactive in certain substitution reactions.

3-Bromo-2,5,6-trifluorobenzoic acid: Similar structure but with different fluorine atom positions, leading to variations in reactivity and applications.

1-Bromo-2,4,5-trifluorobenzene: Lacks the carboxylic acid group, which affects its solubility and reactivity in different chemical reactions.

Uniqueness: 3-Bromo-2,4,5-trifluorobenzoic acid is unique due to the combination of bromine and trifluoromethyl groups on the benzoic acid core, which imparts distinct electronic and steric properties. These properties make it a valuable intermediate in the synthesis of complex organic molecules and enhance its reactivity in various chemical transformations .

Actividad Biológica

3-Bromo-2,4,5-trifluorobenzoic acid (C7H2BrF3O2) is an organic compound notable for its unique chemical properties and potential biological applications. This compound has garnered attention in medicinal chemistry due to its role as a synthetic intermediate in the development of various pharmaceuticals. Its structure, characterized by the presence of bromine and trifluoromethyl groups, imparts distinct electronic and steric properties that enhance its reactivity in biological systems.

- Molecular Formula : C7H2BrF3O2

- Molecular Weight : 254.99 g/mol

- CAS Number : 104222-42-6

- IUPAC Name : this compound

The biological activity of this compound is largely attributed to its ability to act as a precursor in the synthesis of biologically active compounds. It participates in various chemical reactions such as nucleophilic aromatic substitutions and coupling reactions (e.g., Suzuki-Miyaura), which are pivotal in drug development.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For example, a study on related compounds demonstrated effective activity against Trichomonas vaginalis with minimum bactericidal concentrations (MBC) ranging from 0.39 to 25.0 µg/ml . This suggests that modifications of this compound could lead to new treatments for infections caused by resistant strains.

Anticancer Potential

The compound's derivatives have also been evaluated for anticancer activity. A notable case involved the synthesis of diphenylamines derived from this compound, which showed promising results as anticancer agents . The mechanism by which these compounds exert their effects may involve the inhibition of specific enzymes or receptors involved in cancer cell proliferation.

Table 1: Biological Activity Overview

Case Study: Synthesis and Evaluation

A significant study focused on synthesizing quinolone derivatives from this compound demonstrated their efficacy against Mycobacterium tuberculosis. The most effective compound exhibited a minimum inhibitory concentration (MIC) comparable to first-line tuberculosis drugs . This highlights the potential of this compound as a scaffold for developing new antimycobacterial agents.

Propiedades

IUPAC Name |

3-bromo-2,4,5-trifluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrF3O2/c8-4-5(10)2(7(12)13)1-3(9)6(4)11/h1H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWVLSESGZBAPHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)F)Br)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80382533 | |

| Record name | 3-Bromo-2,4,5-trifluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104222-42-6 | |

| Record name | 3-Bromo-2,4,5-trifluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of synthesizing 8-bromoquinolonecarboxylic acids using 3-Bromo-2,4,5-trifluorobenzoic acid?

A: The synthesis of 8-bromoquinolonecarboxylic acids, a class of compounds with potential biological activity, is significantly improved by using this compound as a key intermediate [, ]. This method offers a more efficient and practical approach compared to previously available procedures.

Q2: What is the synthetic route for preparing 8-bromoquinolonecarboxylic acids from this compound?

A2: The synthesis involves several steps:

- Preparation of this compound (3): This compound is synthesized in two steps from a known oxazoline [].

- Formation of the Borate Ester (8): this compound is then used to form the borate ester, which serves as a crucial intermediate [].

- Conversion to 8-bromoquinolonecarboxylic acids (10a-10d): The borate ester (8) is further reacted to obtain a series of 8-bromo-4-oxo-3-quinolinecarboxylic acids (10a-10d) [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.